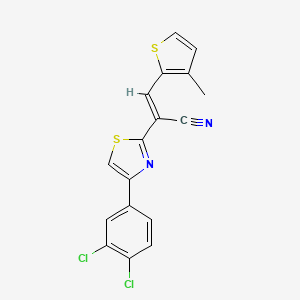
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C17H10Cl2N2S2 and its molecular weight is 377.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a thiazole-based molecule that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring, a dichlorophenyl group, and a methylthiophenyl group, which may contribute to its biological efficacy.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant antiproliferative activity.
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to induce apoptosis in cancer cells. For instance, compounds with electron-donating groups on the phenyl ring have shown enhanced activity due to increased interactions with cellular targets .
- Case Studies : In vitro studies have demonstrated that related thiazole compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) . The specific IC50 values for closely related compounds suggest that modifications in substituents can significantly influence potency.
Antibacterial Activity
The antibacterial properties of thiazole derivatives are also noteworthy. The compound's structural features may enhance its interaction with bacterial targets.
- Activity Spectrum : Thiazoles have shown activity against both Gram-positive and Gram-negative bacteria. The presence of halogen atoms, such as chlorine, is often linked to increased antibacterial efficacy .
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for various thiazole derivatives ranging from 25 to 100 µg/mL against common bacterial strains .
Antifungal Activity
Thiazole compounds are also investigated for their antifungal properties, which may be relevant for treating fungal infections.
- In Vitro Efficacy : Compounds similar to this compound have demonstrated antifungal activity against species such as Candida albicans and Aspergillus niger .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
- Substituent Influence : The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly affects the compound's reactivity and biological efficacy.
- Thiazole Ring Importance : The thiazole ring plays a pivotal role in mediating interactions with biological targets, enhancing both anticancer and antimicrobial activities .
Data Summary Table
Eigenschaften
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2S2/c1-10-4-5-22-16(10)7-12(8-20)17-21-15(9-23-17)11-2-3-13(18)14(19)6-11/h2-7,9H,1H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSNSFMSWWFNGD-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














